3-Pyridinecarbonitrile,2,4-diamino-1,6-dihydro-6-oxo-(9CI)
Overview
Description
2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetohydrazide with arylmethylene malononitriles in the presence of bases . This reaction leads to the formation of highly functionalized pyridine derivatives. Another method involves the reaction of cyanoacetohydrazide with aromatic aldehydes and malononitrile under basic conditions .
Industrial Production Methods
While specific industrial production methods for 2,4-diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using potassium ferricyanide in an alkaline medium.
Substitution: It reacts with electrophilic agents such as ninhydrin and glyoxal to form novel heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Ninhydrin and glyoxal under mild conditions.
Major Products Formed
Scientific Research Applications
2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae . The compound binds to the enzyme’s active site, thereby inhibiting its activity and exerting antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles: These compounds share a similar pyridine ring structure and are used in the synthesis of various heterocyclic compounds.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles: These compounds undergo similar oxidation reactions and are used in the synthesis of disulfides.
Uniqueness
2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FolD and its potential antiparasitic activity make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,4-diamino-6-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRDNBPLMHQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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